molecular formula C13H15FO4 B3034741 Dimethyl 3-(4-fluorophenyl)pentanedioate CAS No. 216690-15-2

Dimethyl 3-(4-fluorophenyl)pentanedioate

Cat. No.: B3034741
CAS No.: 216690-15-2
M. Wt: 254.25 g/mol
InChI Key: BJBLSDWTKDQYDO-UHFFFAOYSA-N
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Description

Dimethyl 3-(4-fluorophenyl)pentanedioate is an organic compound with the molecular formula C13H15FO4. It is characterized by the presence of a fluorophenyl group attached to a pentanedioate backbone. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(4-fluorophenyl)pentanedioate typically involves the esterification of 3-(4-fluorophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity by controlling parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-(4-fluorophenyl)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 3-(4-fluorophenyl)pentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-fluorophenyl)pentanedioate involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can influence various biochemical processes .

Comparison with Similar Compounds

Comparison: Dimethyl 3-(4-fluorophenyl)pentanedioate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity .

Properties

IUPAC Name

dimethyl 3-(4-fluorophenyl)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-17-12(15)7-10(8-13(16)18-2)9-3-5-11(14)6-4-9/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLSDWTKDQYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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